molecular formula C16H17F3N2O5S B2762194 4-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-47-2

4-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2762194
CAS RN: 2034496-47-2
M. Wt: 406.38
InChI Key: YCRGSFFUCYUYIT-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . For instance, a radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This method, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the one you mentioned, has been studied . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives depend on their specific structures . For instance, the compound “(1- { [3,5-Bis (trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl) (phenyl)methanone” has the formula C20H17F6NO3S .

Scientific Research Applications

Antiviral Agents

This compound has shown promise as a broad-spectrum antiviral agent. Derivatives of this compound have been synthesized and tested against various viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). Some derivatives displayed high antiviral activity with low IC50 values, indicating their potential as effective antiviral medications .

HIV Reverse Transcriptase Inhibitors

Isatin derivatives, which are structurally similar to our compound of interest, have been reported to inhibit HIV reverse transcriptase. These inhibitors can potentially be used in the treatment of HIV due to their ability to prevent the replication of the virus within the host cells .

Agrochemical Applications

Compounds with the trifluoromethyl group, such as our compound, are key motifs in active agrochemical ingredients. They are used to protect crops from pests and diseases, showcasing their importance in the agricultural sector .

Pharmaceutical Industry

The trifluoromethyl group is also significant in the pharmaceutical industry. It’s incorporated into various drugs due to its unique physicochemical properties, which can enhance the biological activity and stability of pharmaceuticals .

Anticancer Agents

Some derivatives of the compound have been explored for their anticancer properties. These compounds could potentially be used in the development of new cancer treatments, targeting specific pathways involved in cancer cell proliferation .

Analgesic Potential

Research has indicated that derivatives of this compound may possess analgesic properties. This suggests a potential application in the development of new pain-relief medications, which could offer alternatives to current analgesics .

Mechanism of Action

The mechanism of action of piperidine derivatives in biological systems is a complex topic and depends on the specific derivative and its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with piperidine derivatives depend on their specific structures and uses. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the research and application of piperidine derivatives are promising. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are ongoing .

properties

IUPAC Name

4-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O5S/c17-16(18,19)11-1-3-13(4-2-11)27(24,25)20-7-5-12(6-8-20)21-14(22)9-26-10-15(21)23/h1-4,12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRGSFFUCYUYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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